molecular formula C10H9NO4 B3281797 Methyl 2,4-dioxo-4-(pyridin-2-YL)butanoate CAS No. 741287-91-2

Methyl 2,4-dioxo-4-(pyridin-2-YL)butanoate

Cat. No. B3281797
M. Wt: 207.18 g/mol
InChI Key: FWWQGYDNRLWYPI-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

In an argon atmosphere at room temperature, 2-acetylpyridine (2.56 g) in methanol (26 mL) was added to dimethyl oxalate (5.00 g) and sodium methoxide (2.29 g) in methanol (26 mL), followed by stirring for 15 minutes. The mixture was stirred at 60° C. for 45 minutes, and then cooled in air. Water was added to the reaction mixture, and the resultant mixture was washed with diethyl ether. The aqueous layer was partitioned by use of saturated aqueous ammonium chloride and chloroform. The organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, to thereby give 4-(2-pyridyl)-2,4-dioxobutanoic acid methyl ester as a solid (3.44 g, 79%).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[C:10](OC)(=[O:15])[C:11]([O:13][CH3:14])=[O:12].C[O-].[Na+].O>CO>[CH3:14][O:13][C:11](=[O:12])[C:10](=[O:15])[CH2:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Name
Quantity
2.29 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
26 mL
Type
solvent
Smiles
CO
Name
Quantity
26 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 60° C. for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in air
WASH
Type
WASH
Details
the resultant mixture was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was partitioned by use of saturated aqueous ammonium chloride and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC(C(CC(=O)C1=NC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.